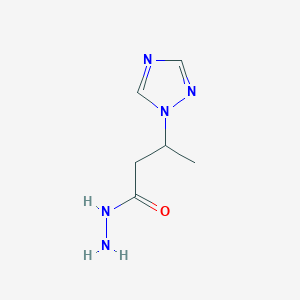

3-(1H-1,2,4-triazol-1-yl)butanehydrazide

描述

属性

分子式 |

C6H11N5O |

|---|---|

分子量 |

169.19 g/mol |

IUPAC 名称 |

3-(1,2,4-triazol-1-yl)butanehydrazide |

InChI |

InChI=1S/C6H11N5O/c1-5(2-6(12)10-7)11-4-8-3-9-11/h3-5H,2,7H2,1H3,(H,10,12) |

InChI 键 |

FPYLDCZNWOPYJP-UHFFFAOYSA-N |

规范 SMILES |

CC(CC(=O)NN)N1C=NC=N1 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of triazole derivatives depend on substituents, triazole ring position (1,2,3- vs. 1,2,4-), and side-chain modifications. Below is a comparative analysis of key analogs:

Key Findings

Triazole Ring Position :

- 1,2,4-Triazole derivatives (e.g., CP 55, nitro-triazoles) exhibit stronger antifungal and enzyme inhibitory activities compared to 1,2,3-triazole analogs (e.g., benzotriazole hydrazides) due to enhanced electronic effects and metabolic stability .

- 1,2,3-Triazoles () are more commonly used in industrial applications (e.g., corrosion inhibitors, dyes) .

Hydrazide Functionality :

- The hydrazide group in this compound facilitates hydrogen bonding with biological targets, similar to CP 55 and β-(1,2,4-triazol-1-yl)alanine derivatives .

- Longer chains (e.g., butanehydrazide) may improve lipophilicity and membrane permeability compared to shorter-chain analogs like propanehydrazide () .

Substituent Effects :

常见问题

Q. Key Variables :

- Temperature : Higher temperatures (e.g., 413 K) in solvent-free methods reduce reaction time but require precise thermal control .

- Catalyst : NaOH improves nucleophilic substitution efficiency in one-pot syntheses .

- Purification : Preparative thin-layer chromatography (TLC) or column chromatography (EtOAc/MeOH with 0.25% Et₃N) enhances purity .

Q. Purity Validation :

- HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Question: How can reaction kinetics be optimized for large-scale synthesis without compromising yield?

Methodological Answer:

- Taguchi Method : Design experiments to optimize variables (e.g., molar ratios, temperature) statistically. For example, a 3:1 hydrazine hydrate-to-carbon disulfide ratio increased thiocarbohydrazide yield by 20% .

- Flow Chemistry : Continuous synthesis in microreactors reduces side reactions and improves heat management .

Data Contradiction Analysis :

Conflicting reports on optimal reaction times (1 hour vs. 6 hours) may arise from differences in substrate reactivity. Kinetic studies under controlled conditions (e.g., in situ IR monitoring) are recommended .

Basic Question: What are the safety and handling considerations for this compound based on regulatory guidelines?

Methodological Answer:

- ECHA Compliance : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation .

- Waste Disposal : Follow institutional protocols for hydrazide-containing waste, as hydrazines are toxic and reactive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。